molecular formula C10H12FNO2 B15091809 N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine

N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine

Cat. No.: B15091809
M. Wt: 197.21 g/mol
InChI Key: PVHIBIVCGBRQQZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine is an organic compound with the molecular formula C10H12FNO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the substituted phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halohydrins .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxetane ring makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine

InChI

InChI=1S/C10H12FNO2/c1-13-10-3-2-7(4-9(10)11)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

PVHIBIVCGBRQQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2COC2)F

Origin of Product

United States

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